
5-(Aminomethyl)piperidin-2-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)piperidin-2-one;dihydrochloride is a chemical compound with the molecular formula C6H12N2O.2ClH . It is a derivative of piperidine, which is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of this compound and its derivatives involves several methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H12N2O.2ClH/c7-3-5-1-2-6(9)8-4-5;;/h5H,1-4,7H2,(H,8,9);2*1H . The molecular weight of the compound is 128.17 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Neuropharmacology and Neuroprotective Effects
5-(Aminomethyl)piperidin-2-one;dihydrochloride shows promise in neuropharmacological research due to its potential neuroprotective effects. Studies have explored its utility in the context of neurodegenerative diseases, where its mechanism of action might offer insights into new therapeutic approaches. For instance, research on compounds structurally related to this compound has revealed their potential in modulating neurotransmitter systems, which could be pivotal in treating conditions like Parkinson's disease and schizophrenia. These studies underscore the compound's significance in understanding the biochemical pathways involved in neurodegeneration and psychiatric disorders, paving the way for novel treatment strategies (Langston et al., 1983; Marenco et al., 2002).
Anticancer Research
In the realm of anticancer research, derivatives and structurally similar compounds to this compound have been studied for their pharmacokinetics and efficacy in cancer treatment protocols. The research includes exploring their role as part of combination therapies that aim to enhance the therapeutic index of existing treatments. For example, phase I and pharmacokinetic studies of novel compounds demonstrate the feasibility of such derivatives in cancer treatment, assessing their tolerability, dose-limiting toxicities, and potential for improving outcomes in patients with advanced malignancies (Chu et al., 2004).
Antimalarial Applications
The application of this compound-related compounds in antimalarial research is another significant area. Studies have evaluated the efficacy of such compounds in treating Plasmodium vivax and Plasmodium falciparum infections, highlighting their safety and effectiveness as alternative treatments. These investigations contribute to the ongoing search for new antimalarial agents capable of overcoming resistance to traditional therapies, thereby offering hope for more effective management of malaria in affected populations (Phyo et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
Propriétés
IUPAC Name |
5-(aminomethyl)piperidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c7-3-5-1-2-6(9)8-4-5;;/h5H,1-4,7H2,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFZIAYAEVSFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
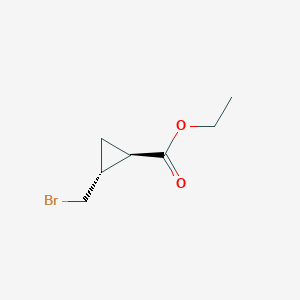
![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2706548.png)
![2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2706551.png)
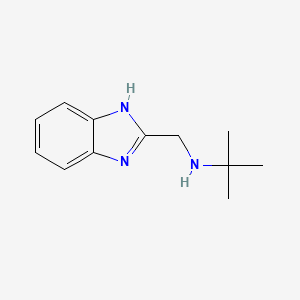
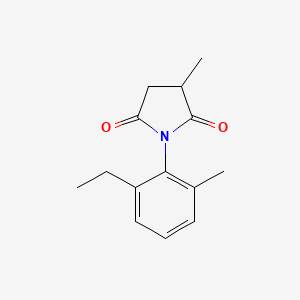
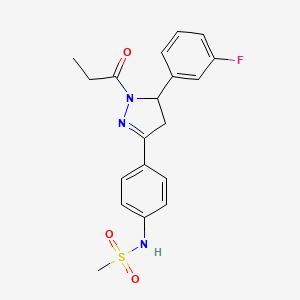
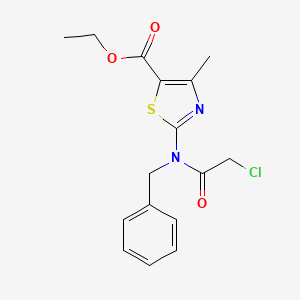
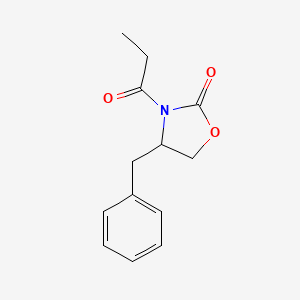
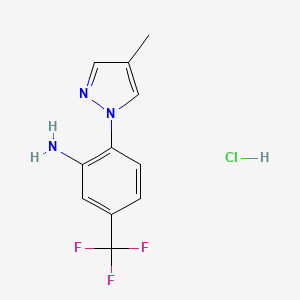

![N-(3,4-dimethylphenyl)-3-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2706564.png)
![2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2706565.png)
![N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline](/img/structure/B2706567.png)

